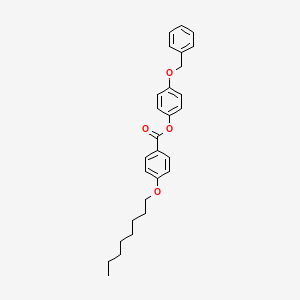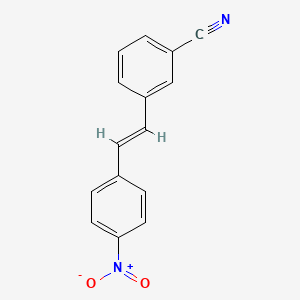
(E)-3-Cyano-4'-nitrostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Cyano-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound is notable for its cyano and nitro functional groups, which are attached to the phenyl rings. The (E)-configuration indicates that the cyano and nitro groups are on opposite sides of the double bond, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Cyano-4’-nitrostilbene typically involves a multi-step process. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde derivatives to form a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Nitration and Cyanation:
Industrial Production Methods: In an industrial setting, the production of (E)-3-Cyano-4’-nitrostilbene may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: (E)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (E)-3-Cyano-4’-aminostilbene.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is (E)-3-Cyano-4’-aminostilbene.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-Cyano-4’-nitrostilbene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of (E)-3-Cyano-4’-nitrostilbene involves its interaction with various molecular targets. The nitro and cyano groups play a crucial role in its reactivity and interactions. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s overall activity.
類似化合物との比較
(E)-3-Cyano-4’-aminostilbene: This compound is similar but has an amino group instead of a nitro group.
(E)-3-Cyano-4’-methoxystilbene: This compound has a methoxy group instead of a nitro group.
Uniqueness: (E)-3-Cyano-4’-nitrostilbene is unique due to the presence of both cyano and nitro groups, which impart distinct chemical properties and reactivity. The (E)-configuration also contributes to its unique spatial arrangement, affecting its interactions and applications.
特性
CAS番号 |
159394-71-5 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
3-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4+ |
InChIキー |
TUDDRKKJHAHZAS-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


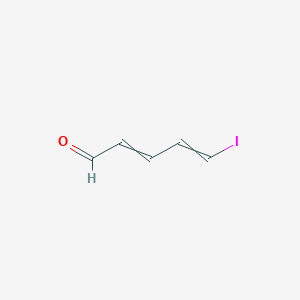
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
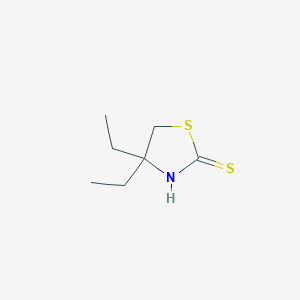
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
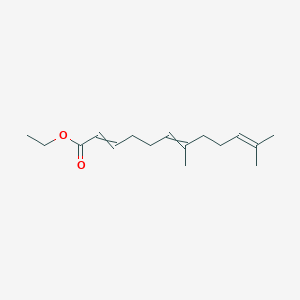
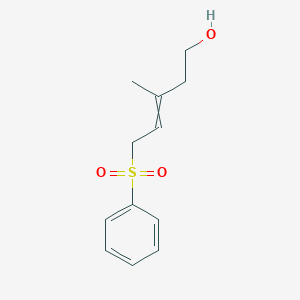
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
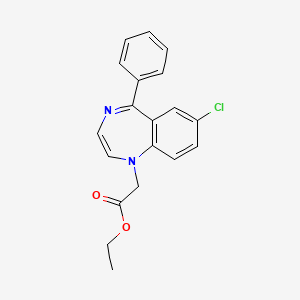
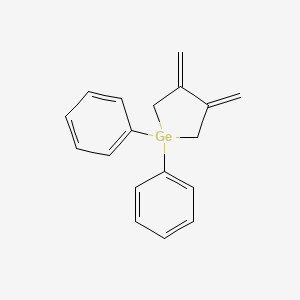
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
